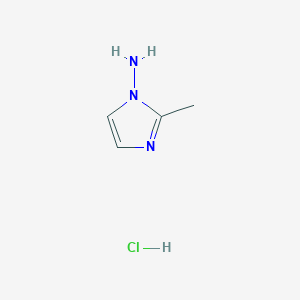

1-Amino-2-methylimidazole hydrochloride

Description

Properties

CAS No. |

115053-22-0 |

|---|---|

Molecular Formula |

C4H7N3 |

IUPAC Name |

2-methylimidazol-1-amine;hydrochloride |

InChI |

InChI=1S/C4H7N3.ClH/c1-4-6-2-3-7(4)5;/h2-3H,5H2,1H3;1H |

SMILES |

CC1=NC=CN1N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazole Derivatives

Key Observations :

- Salt Form: Most analogs are mono- or di-hydrochlorides, affecting solubility and stability. For example, dihydrochlorides (e.g., ) require higher chloride content for neutralization.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

- Solubility: Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than non-ionic analogs (e.g., 2-methylimidazole).

- Thermal Stability : Compounds with aromatic or fused rings (e.g., benzimidazoles) often display higher melting points due to crystallinity.

Q & A

Q. Q1. What are the common synthetic routes for 1-amino-2-methylimidazole hydrochloride, and how can purity be optimized?

A1. The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., chlorine) at the 1-position of 2-methylimidazole with an amine group under controlled pH (8–10) and temperature (60–80°C) yields the target compound . Purification involves recrystallization using ethanol-water mixtures or column chromatography with silica gel and a gradient eluent (e.g., 5–20% methanol in dichloromethane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity challenges during functionalization of the imidazole ring be addressed?

A2. Regioselectivity in imidazole derivatives is influenced by steric and electronic factors. For 1-amino-2-methylimidazole, protecting the amino group (e.g., with Boc anhydride) before introducing substituents at the 4- or 5-positions minimizes side reactions. Catalysts like Pd(PPh₃)₄ or CuI enhance cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) . Kinetic studies (monitored via in-situ FTIR) help identify optimal reaction times and temperatures to suppress byproducts .

Basic Analytical Characterization

Q. Q3. Which analytical techniques are critical for characterizing 1-amino-2-methylimidazole hydrochloride?

A3. Key techniques include:

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm substitution patterns (e.g., δ 2.3 ppm for CH₃, δ 7.1–7.5 ppm for imidazole protons) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic validation.

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities .

Advanced Data Contradictions

Q. Q4. How should researchers resolve discrepancies in spectral or bioactivity data across studies?

A4. Contradictions often arise from impurities (e.g., residual solvents) or synthetic variability. Solutions include:

- Reproducibility Checks : Replicate synthesis using standardized protocols (e.g., ICH Q2 guidelines).

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or LC-MS/MS for trace impurities .

- Reference Standards : Compare against certified materials (e.g., USP-grade compounds) .

Biological Activity Evaluation

Q. Q5. What methodologies are used to assess the antimicrobial activity of 1-amino-2-methylimidazole derivatives?

A5. Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Curves : Evaluate bactericidal kinetics over 24–48 hours.

- Synergy Studies : Check potentiation effects with β-lactams using checkerboard assays .

Structure-Activity Relationship (SAR) Studies

Q. Q6. How can SAR studies guide the design of more potent analogs?

A6. Systematic modifications (e.g., replacing methyl with ethyl or introducing electron-withdrawing groups) are tested via:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .

- In Silico Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., bacterial topoisomerases) .

Safety and Handling Protocols

Q. Q7. What safety measures are essential when handling 1-amino-2-methylimidazole hydrochloride?

A7. Follow OSHA and ACS guidelines:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .

- Training : Document SOP training, including emergency shower/eyewash use .

Stability and Storage

Q. Q8. What conditions ensure long-term stability of this compound?

A8. Store desiccated at –20°C under argon. Stability studies (ICH Q1A):

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., imidazole ring oxidation) .

- Lyophilization : Enhances shelf life (>2 years) for aqueous solutions .

Mechanistic Studies

Q. Q9. How can the mechanism of action against enzymatic targets be elucidated?

A9. Employ:

- Enzyme Inhibition Assays : Measure IC₅₀ for target enzymes (e.g., cytochrome P450) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Mutagenesis Studies : Identify critical residues via alanine scanning .

Addressing Synthetic Byproducts

Q. Q10. What strategies minimize byproduct formation during scale-up?

A10. Optimize:

- Reaction Stoichiometry : Maintain a 1.2:1 amine-to-halide ratio to avoid excess reagents.

- Flow Chemistry : Enhances heat/mass transfer for reproducibility .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.